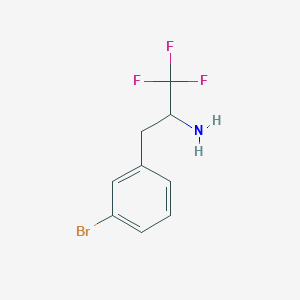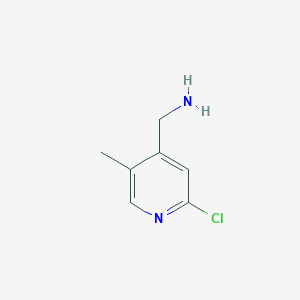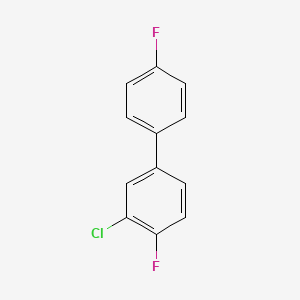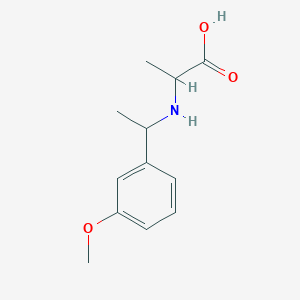
Di-tert-Butyl (3-(hydroxymethyl)phenyl)imidodicarbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-Butyl (3-(hydroxymethyl)phenyl)imidodicarbonate typically involves the reaction of tert-butyl imidodicarbonate with a phenyl derivative containing a hydroxymethyl group. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Specific details about the reaction conditions, such as temperature, solvents, and catalysts, are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production methods for this compound are not widely documented in public literature. it is likely that large-scale synthesis follows similar principles to laboratory-scale synthesis, with additional considerations for scalability, cost-efficiency, and safety .
化学反応の分析
Types of Reactions
Di-tert-Butyl (3-(hydroxymethyl)phenyl)imidodicarbonate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The phenyl ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield benzaldehyde or benzoic acid derivatives .
科学的研究の応用
Di-tert-Butyl (3-(hydroxymethyl)phenyl)imidodicarbonate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Di-tert-Butyl (3-(hydroxymethyl)phenyl)imidodicarbonate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group and the imidodicarbonate moiety play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. Detailed studies on the molecular pathways involved are ongoing and may provide further insights into its mechanism of action .
類似化合物との比較
Similar Compounds
- Di-tert-Butyl (3-(hydroxymethyl)phenyl)carbamate
- Di-tert-Butyl (3-(hydroxymethyl)phenyl)urea
- Di-tert-Butyl (3-(hydroxymethyl)phenyl)thiourea
Uniqueness
Di-tert-Butyl (3-(hydroxymethyl)phenyl)imidodicarbonate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
特性
分子式 |
C17H25NO5 |
|---|---|
分子量 |
323.4 g/mol |
IUPAC名 |
tert-butyl N-[3-(hydroxymethyl)phenyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C17H25NO5/c1-16(2,3)22-14(20)18(15(21)23-17(4,5)6)13-9-7-8-12(10-13)11-19/h7-10,19H,11H2,1-6H3 |
InChIキー |
AVSRPOSIPLAQDM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N(C1=CC=CC(=C1)CO)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide](/img/structure/B13654071.png)





